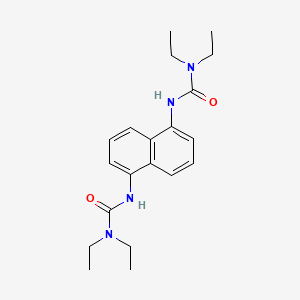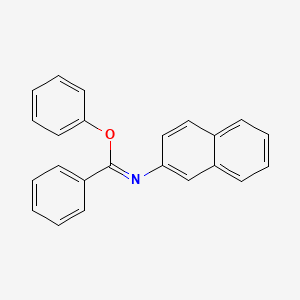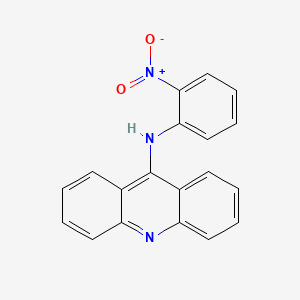
Phosphoric triamide, N,N',N''-tris(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric triamide, N,N’,N’'-tris(4-methylphenyl)-, typically involves the reaction of phosphoryl chloride with 4-methylphenylamine under controlled conditions. The reaction proceeds as follows:
Reaction with Phosphoryl Chloride: Phosphoryl chloride is reacted with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of phosphoric triamide, N,N’,N’'-tris(4-methylphenyl)-, involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoric triamide, N,N’,N’'-tris(4-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Phosphoric triamide, N,N’,N’'-tris(4-methylphenyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of phosphoric triamide, N,N’,N’'-tris(4-methylphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, such as enzyme activity and signal transduction pathways. Additionally, the compound’s aromatic rings can participate in π-π interactions and hydrogen bonding, further modulating its biological activity.
Comparison with Similar Compounds
Phosphoric triamide, N,N’,N’'-tris(4-methylphenyl)-, can be compared with other similar compounds, such as:
Tris(4-methylphenyl)phosphine oxide: Similar in structure but contains an oxygen atom instead of a nitrogen atom in the phosphoric triamide core.
Tris(4-methylphenyl)phosphine: Lacks the amide groups present in phosphoric triamide, resulting in different chemical properties and reactivity.
Tris(4-methylphenyl)phosphoramide: Contains a phosphoramide group, which imparts different chemical and biological properties compared to phosphoric triamide.
The uniqueness of phosphoric triamide, N,N’,N’'-tris(4-methylphenyl)-, lies in its specific structural arrangement and the presence of three 4-methylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
31160-10-8 |
|---|---|
Molecular Formula |
C21H24N3OP |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-bis(4-methylanilino)phosphoryl-4-methylaniline |
InChI |
InChI=1S/C21H24N3OP/c1-16-4-10-19(11-5-16)22-26(25,23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,22,23,24,25) |
InChI Key |
NUIMACVJPXHSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)

![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)

![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)

![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)
